![molecular formula C21H21N3O2S B2802050 4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034449-10-8](/img/structure/B2802050.png)
4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as TH287, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
Inhibitory Potential of Metal Complexes
The compound has been used in the synthesis of M (II) complexes, which have shown considerable anti-urease and leishmanicidal potential . The synthesized complexes also exhibited a significant inhibitory effect on urease .
Anticancer Activities
A preliminary study of human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines showed marked anticancer activities of these complexes .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, like this compound, have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This highlights the compound’s potential in the field of electronics and display technology .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Mode of Action
It is known that the compound belongs to the class of organic compounds known as phenylmorpholines . These compounds contain a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Biochemical Pathways
Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound has been found to have a potential effect on suppressing the production of collagen in vitro . This suggests that it may have applications in conditions where collagen production is a factor, such as fibrotic diseases.
Action Environment
properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFVKHPVBVIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide |
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